REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([Br:13])=[CH:7][C:3]=1[C:4](O)=[O:5].[NH:14]1CCCC[CH2:15]1.N1C=NC=NC=1>CO>[Br:13][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[O:11][CH3:12])[N:1]=[CH:15][NH:14][C:4]2=[O:5]
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Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)OC)Br
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.063 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
772 mg
|
Type
|
reactant
|
Smiles
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N1=CN=CN=C1
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxed for one hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
the resulting crystals are filtered off with suction
|
Type
|
WASH
|
Details
|
washed with methanol
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(NC=NC2=CC1OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |